tert-butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate, Mixture of diastereomers

Description

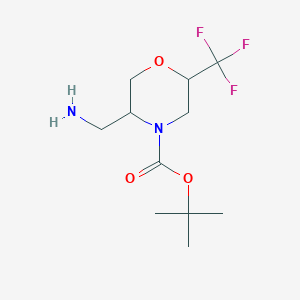

tert-Butyl 5-(Aminomethyl)-2-(Trifluoromethyl)morpholine-4-carboxylate, Mixture of Diastereomers This compound is a morpholine derivative characterized by a tert-butyl carboxylate group at position 4, an aminomethyl substituent at position 5, and a trifluoromethyl group at position 2 of the morpholine ring (Fig. 1). The presence of stereogenic centers at positions 2 and 5 results in diastereomerism, which significantly influences its physicochemical and biological properties. Morpholine-based compounds are widely utilized in medicinal chemistry as intermediates for kinase inhibitors, protease inhibitors, and other therapeutic agents due to their conformational rigidity and hydrogen-bonding capabilities .

The synthesis of this compound likely involves multi-step processes such as nucleophilic substitution, Buchwald-Hartwig coupling, or alkylation reactions, as evidenced by analogous synthetic routes for related morpholine derivatives (e.g., tert-butyl (R)-2-((tosyloxy)methyl)morpholine-4-carboxylate in Scheme 3 of ). The trifluoromethyl group enhances metabolic stability and lipophilicity, making it advantageous in drug design .

Properties

Molecular Formula |

C11H19F3N2O3 |

|---|---|

Molecular Weight |

284.28 g/mol |

IUPAC Name |

tert-butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C11H19F3N2O3/c1-10(2,3)19-9(17)16-5-8(11(12,13)14)18-6-7(16)4-15/h7-8H,4-6,15H2,1-3H3 |

InChI Key |

WUSUUTSVDDDLDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(OCC1CN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically involves constructing the morpholine ring functionalized at the 2-position with a trifluoromethyl group and at the 5-position with an aminomethyl substituent, followed by installation of the tert-butyl carboxylate group at the 4-position. Common solvents include dichloromethane and dimethylformamide, with bases such as triethylamine to promote nucleophilic substitution and ring closure reactions. The molecular weight of the compound is approximately 292.28 g/mol, and its structure is confirmed through nuclear magnetic resonance and mass spectrometry techniques.

Key Reaction Steps

- Morpholine ring formation: Starting from appropriate precursors, the morpholine ring is formed with substitution at the 2-position by trifluoromethyl groups, which can be introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted building blocks.

- Aminomethyl group introduction: The aminomethyl substituent at the 5-position is typically installed via reductive amination or nucleophilic substitution reactions.

- Protection and deprotection: The tert-butyl ester protecting group is introduced to protect the carboxylate functionality during synthetic steps and is stable under many reaction conditions.

Reductive Amination Method

A convergent and efficient method involves a one-step reductive amination. This approach reacts a morpholine aldehyde intermediate with an amine source in the presence of a reducing agent to directly form the aminomethyl substituent. Suitable reducing agents include sodium triacetoxyborohydride, borane complexes (e.g., borane-triethylamine), sodium borohydride, and catalytic hydrogenation with metal catalysts. This method avoids multiple steps and high-temperature cyclizations, enhancing yield and purity.

| Reducing Agent | Advantages | Typical Conditions |

|---|---|---|

| Sodium triacetoxyborohydride | Mild, selective for reductive amination | Room temperature, organic solvent |

| Borane-triethylamine complex | Effective for reductive amination | Mild conditions, base present |

| Sodium borohydride | Strong reducing agent | Often requires protic solvents |

| Catalytic hydrogenation | Clean reaction, no stoichiometric waste | Hydrogen atmosphere, metal catalyst |

Diastereomer Formation and Control

The compound is obtained as a mixture of diastereomers due to stereochemistry at the morpholine ring. Diastereomeric mixtures arise during the ring formation and subsequent functionalization steps. Controlling diastereoselectivity is challenging but can be influenced by reaction conditions, choice of catalysts, and protecting groups. Recent studies indicate that stereoelectronic and steric effects govern the diastereoselectivity in morpholine derivatives, and photoredox-mediated radical reactions have been used to achieve diastereoselective and diastereoconvergent syntheses of substituted morpholines.

Analytical Methods and Purification

Chromatographic Separation of Diastereomers

Separation and purification of the diastereomeric mixture are essential for obtaining pure compounds for further application. Flash chromatography using silica gel with specific solvent mixtures (e.g., ethyl acetate, methanol, aqueous ammonium hydroxide) has been successfully employed. The ratio of solvents and rigorous control of conditions are critical for reproducible separation. Thin layer chromatography (TLC) can monitor the progress and purity, showing distinct Rf values for different diastereomers.

Spectroscopic and Chromatographic Characterization

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure and assess the diastereomeric ratio.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Total Ion Current (TIC) and Extracted Ion Chromatogram (EIC) techniques are valuable for analyzing diastereomeric mixtures and confirming compound identity and purity.

Research Outcomes and Yields

Reported yields for the synthesis of tert-butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate vary depending on the synthetic route and conditions, typically ranging from moderate to good yields (50–80%). The reductive amination approach tends to provide higher yields and cleaner products due to fewer steps and milder conditions.

| Step | Yield Range (%) | Notes |

|---|---|---|

| Morpholine ring formation | 60–75 | Dependent on precursor purity |

| Reductive amination | 70–85 | One-step, high selectivity |

| Diastereomer separation | Variable | Requires optimized chromatography |

| Overall yield | 50–80 | Influenced by purification efficiency |

Chemical Reactions Analysis

tert-Butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxides or imines.

Reduction: Reduction reactions can be performed on the carbonyl group of the carboxylate moiety to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, to introduce other functional groups.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), nucleophiles (e.g., amines, thiols), and hydrolyzing agents (e.g., hydrochloric acid, sodium hydroxide).

Scientific Research Applications

tert-Butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its unique chemical properties may contribute to improved drug efficacy and reduced side effects.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity. It is also used as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, the aminomethyl group can form hydrogen bonds with active site residues of enzymes, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound | 5-(Aminomethyl), 2-(CF₃) | ~300 (estimated) | Diastereomers, enhanced lipophilicity |

| tert-Butyl (rac)-2-(Aminomethyl)morpholine-4-carboxylate | 2-(Aminomethyl) | ~260 (estimated) | Racemic mixture, CHK1 intermediate |

| tert-Butyl (R)-2-((Tosyloxy)methyl)morpholine-4-carboxylate | 2-(Tosyloxymethyl) | ~420 (estimated) | Stereochemical control, alkylation |

| tert-Butyl 5-Formyl-2,2-dimethylmorpholine-4-carboxylate | 5-Formyl, 2,2-dimethyl | 243.30 | High hydrophilicity, derivatization |

Research Findings and Implications

- Trifluoromethyl vs. Tosyloxy Groups : The trifluoromethyl group in the target compound improves metabolic stability compared to the tosyloxy group, which is primarily a synthetic handle .

- Diastereomerism : The mixture of diastereomers in the target compound complicates purification but may offer broader biological activity screening opportunities compared to enantiopure analogs.

- Morpholine Core Utility : All compared compounds highlight the versatility of the morpholine scaffold in drug discovery, enabling modular substitution for target engagement .

Biological Activity

tert-butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate, a compound characterized by its unique morpholine structure and trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

The compound is represented by the following structure:

- Chemical Formula : C12H18F3N3O2

- CAS Number : 2648948-45-0

The presence of the trifluoromethyl group is significant as it may enhance lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition : The morpholine derivatives have shown potential in inhibiting specific enzymes, which can be crucial in treating diseases where these enzymes play a role.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, tert-butyl 5-(aminomethyl)-2-(trifluoromethyl)morpholine-4-carboxylate was tested against various bacterial strains. Results indicated a significant inhibitory effect on Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Enzyme Inhibition

A recent publication explored the compound's ability to inhibit a specific enzyme linked to metabolic disorders. The study utilized in vitro assays to assess the inhibition rate, revealing that the compound inhibited enzyme activity by approximately 50% at a concentration of 100 µM.

While detailed mechanisms remain under investigation, initial findings suggest that the compound interacts with target proteins through hydrogen bonding and hydrophobic interactions facilitated by its morpholine structure. The trifluoromethyl group may enhance binding affinity due to increased electron-withdrawing effects.

Q & A

Basic: What synthetic strategies are employed to prepare this compound as a diastereomeric mixture?

Answer: The synthesis typically involves reacting morpholine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to introduce the tert-butyloxycarbonyl (Boc) protecting group. The aminomethyl and trifluoromethyl substituents are introduced via nucleophilic substitution or coupling reactions, often requiring inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize side reactions like hydrolysis or undesired stereochemical outcomes. For example, analogous syntheses of tert-butyl morpholine carboxylates use tert-butyl chloroformate and morpholine in dichloromethane at 0°C .

Basic: How is the diastereomeric ratio determined experimentally?

Answer: Chiral high-performance liquid chromatography (HPLC) with polar stationary phases (e.g., amylose or cellulose derivatives) is commonly used to separate and quantify diastereomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can also resolve diastereomers due to distinct chemical shifts caused by stereochemical environments. X-ray crystallography (using programs like SHELXL ) may be employed for absolute configuration determination if single crystals are obtained .

Advanced: What methodologies are effective for resolving diastereomers into individual stereoisomers?

Answer: Preparative-scale chiral HPLC with optimized mobile phases (e.g., hexane/isopropanol gradients) is a primary method. Alternatively, fractional crystallization can exploit differences in solubility between diastereomers, often enhanced by salt formation (e.g., using tartaric acid). Continuous flow reactors in industrial settings improve separation efficiency by maintaining precise temperature and pressure control .

Advanced: How does the trifluoromethyl group impact the compound’s biochemical interactions?

Answer: The trifluoromethyl group enhances metabolic stability and lipophilicity, promoting membrane permeability. Its strong electron-withdrawing effects modulate the morpholine ring’s basicity, influencing binding to enzymes or receptors (e.g., interactions with ATP-binding cassette transporters). These properties are critical in drug development, as seen in similar trifluoromethyl-containing compounds .

Advanced: What challenges arise in interpreting ¹H NMR spectra of diastereomeric mixtures?

Answer: Diastereomers often exhibit overlapping signals due to similar electronic environments. Advanced techniques like 2D NMR (COSY, NOESY) or variable-temperature NMR can resolve splitting patterns. For example, coupling constants (J-values) between protons on stereogenic centers (e.g., H-5 and H-2 in the morpholine ring) help distinguish diastereomers .

Advanced: Can computational modeling predict the pharmacological activity of individual diastereomers?

Answer: Yes. Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations assess binding affinities to targets like kinases or GPCRs. Density functional theory (DFT) calculations predict stereoelectronic effects of the trifluoromethyl group, guiding structure-activity relationship (SAR) studies. These methods are validated against experimental data from crystallography or enzyme assays .

Basic: What storage conditions preserve the compound’s stability?

Answer: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent degradation via oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced decomposition of the Boc group .

Advanced: How are side reactions during synthesis (e.g., Boc deprotection) mitigated?

Answer: Anhydrous solvents (e.g., dried DCM) and low temperatures (0°C) suppress acid-catalyzed Boc cleavage. Monitoring reaction progress via thin-layer chromatography (TLC) or inline IR spectroscopy helps identify intermediates and terminate reactions before side products dominate .

Basic: Which spectroscopic techniques confirm the presence of the aminomethyl group?

Answer: ¹H NMR shows characteristic peaks for –CH₂NH₂ (~δ 2.8–3.2 ppm, triplet). Infrared (IR) spectroscopy identifies N–H stretches (~3350 cm⁻¹) and C–N vibrations (~1250 cm⁻¹). Mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]⁺ at m/z 317.15) .

Advanced: How does morpholine ring puckering affect pharmacological properties?

Answer: The chair conformation of the morpholine ring influences hydrogen-bonding capacity and steric interactions. For example, axial positioning of the trifluoromethyl group may hinder binding to flat active sites, while equatorial placement enhances complementarity. Conformational analysis via X-ray or MD simulations guides analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.